Cas no 2580207-24-3 (2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid)

2-(1r,3r)-3-{(Benzyloxy)carbonylamino}cyclobutylacetic acid is a chiral cyclobutane derivative featuring a benzyloxycarbonyl (Cbz) protected amine group and a carboxylic acid functionality. Its rigid cyclobutyl backbone enhances stereochemical stability, making it valuable for applications in asymmetric synthesis and peptidomimetic design. The Cbz group provides selective deprotection capabilities, facilitating further functionalization. The carboxylic acid moiety allows for conjugation or derivatization, expanding its utility in medicinal chemistry and materials science. This compound is particularly useful in the synthesis of constrained analogs and bioactive molecules, where its defined stereochemistry and bifunctional reactivity offer precise control over molecular architecture. High purity and well-characterized stereochemistry ensure reproducibility in research and industrial applications.
2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid structure
2580207-24-3 structure
商品名:2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid
CAS番号:2580207-24-3
MF:C14H17NO4
メガワット:263.289084196091
CID:5659604
PubChem ID:165830837

2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid 化学的及び物理的性質

名前と識別子

    • EN300-635995
    • 2287288-41-7
    • EN300-27729539
    • EN300-27728591
    • 2-[(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid
    • 2-[(1r,3r)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid
    • 2-(3-{[(benzyloxy)carbonyl]amino}cyclobutyl)acetic acid
    • 2580207-24-3
    • 2580205-45-2
    • 2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid
    • インチ: 1S/C14H17NO4/c16-13(17)8-11-6-12(7-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)
    • InChIKey: OOLOUNOGMWVBLI-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(NC1CC(CC(=O)O)C1)=O

計算された属性

  • せいみつぶんしりょう: 263.11575802g/mol
  • どういたいしつりょう: 263.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 75.6Ų

2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27728591-0.05g
2-[(1r,3r)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid
2580207-24-3 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-27728591-5.0g
2-[(1r,3r)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid
2580207-24-3 95.0%
5.0g
$2028.0 2025-03-19
Enamine
EN300-27728591-0.25g
2-[(1r,3r)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid
2580207-24-3 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-27728591-0.5g
2-[(1r,3r)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid
2580207-24-3 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-27728591-10.0g
2-[(1r,3r)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid
2580207-24-3 95.0%
10.0g
$3007.0 2025-03-19
Enamine
EN300-27728591-0.1g
2-[(1r,3r)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid
2580207-24-3 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-27728591-1.0g
2-[(1r,3r)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid
2580207-24-3 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-27728591-1g
2-[(1r,3r)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid
2580207-24-3
1g
$699.0 2023-09-10
Enamine
EN300-27728591-5g
2-[(1r,3r)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid
2580207-24-3
5g
$2028.0 2023-09-10
Enamine
EN300-27728591-2.5g
2-[(1r,3r)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid
2580207-24-3 95.0%
2.5g
$1370.0 2025-03-19

2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid 関連文献

2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acidに関する追加情報

Comprehensive Overview of 2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid (CAS No. 2580207-24-3): Structure, Applications, and Research Insights

2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid (CAS No. 2580207-24-3) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique cyclobutylacetic acid backbone and benzyloxycarbonyl (Cbz) protecting group. This compound is part of a growing interest in small-molecule modulators and peptide mimetics, which are critical in drug discovery for targeting protein-protein interactions. Researchers are increasingly exploring its potential in enzyme inhibition and prodrug design, aligning with trends in personalized medicine and targeted drug delivery systems.

The structural features of 2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid include a cyclobutane ring conformationally constrained to enhance binding affinity, coupled with a carboxylic acid moiety for solubility and derivatization. The Cbz group serves as a temporary protective layer for amines, a strategy widely used in solid-phase peptide synthesis (SPPS). This makes the compound valuable for peptide-based therapeutics, a field experiencing rapid growth due to advancements in bioconjugation techniques and biodegradable materials.

Current research hotspots involving CAS No. 2580207-24-3 intersect with AI-driven drug discovery and computational chemistry. For instance, molecular docking studies leverage its rigid cyclobutyl scaffold to predict interactions with enzymes like proteases or kinases. Additionally, its role in metabolite synthesis is being investigated, particularly for bioactive natural products. These applications resonate with frequent search queries such as "Cbz-protected amino acids in drug development" or "cyclobutane derivatives in medicinal chemistry".

From a synthetic perspective, 2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid is synthesized via stereoselective cycloaddition or ring-closing metathesis, methods often optimized using green chemistry principles. Its stability under physiological conditions makes it suitable for in vivo studies, a topic frequently searched in conjunction with preclinical pharmacokinetics. Furthermore, its compatibility with click chemistry platforms enables modular functionalization, addressing the demand for multifunctional scaffolds in cancer immunotherapy research.

In summary, CAS No. 2580207-24-3 exemplifies the convergence of structural ingenuity and therapeutic potential. As the scientific community prioritizes fragment-based drug design and sustainable synthesis, this compound’s relevance will likely expand, offering answers to trending questions like "How do cyclobutanes improve drug selectivity?" or "What are emerging uses of Cbz-protected intermediates?" Its versatility ensures it remains a key player in cutting-edge life sciences innovation.

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